2-(3-Methoxybenzoyl)-5-methylpyridine
Description
2-(3-Methoxybenzoyl)-5-methylpyridine (CAS 1187170-69-9) is a benzoylpyridine derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a 3-methoxybenzoyl group at the 2-position. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (benzoyl) groups, creating a unique electronic profile that influences its reactivity and biological interactions .
Properties
IUPAC Name |
(3-methoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-13(15-9-10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWDLLHOCKZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238224 | |
| Record name | (3-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-69-9 | |
| Record name | (3-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzoyl)-5-methylpyridine typically involves the reaction of 3-methoxybenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxybenzoyl)-5-methylpyridine.
Reduction: Formation of 2-(3-Methoxybenzyl)-5-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Methoxybenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The methoxy and benzoyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 2-(3-Methoxybenzoyl)-5-methylpyridine are best understood through comparisons with structurally analogous compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Biological Activity/Applications | Key Differences from Target Compound |
|---|---|---|---|
| 2-(3-Methoxybenzoyl)pyridine | Lacks 5-methyl group | Lower metabolic stability due to absence of methyl group | Reduced lipophilicity and altered pharmacokinetics. |
| 2-(3-Hydroxybenzoyl)-5-methylpyridine | Hydroxyl replaces methoxy | Enhanced hydrogen bonding potential; altered receptor binding | Increased polarity may reduce cell membrane permeability. |
| 2-(3-Methoxybenzyl)-5-methylpyridine | Benzyl group replaces benzoyl | Different pharmacological targets (e.g., GPCR modulation) | Benzyl group lacks electron-withdrawing effects, altering reactivity. |
| 2-(4-Methoxybenzoyl)-5-methylpyridine | Methoxy at 4-position on benzoyl | Varied electronic effects due to para substitution | Altered dipole moment and steric interactions in enzyme binding. |
| 2-(3-Chlorobenzoyl)-5-methylpyridine | Chloro replaces methoxy | Higher cytotoxicity in cancer cell lines | Chlorine’s electronegativity enhances enzyme inhibition but increases toxicity. |
| 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | Trifluoromethyl at 4-position | Stronger enzyme inhibition (e.g., kinases) due to -CF₃ group | Improved metabolic stability but higher synthetic complexity. |
| 2-(4-Bromobenzoyl)-5-methylpyridine | Bromo at 4-position | Used in JAK2 inhibition studies for anticancer activity | Bromine’s bulkiness may hinder binding in certain targets. |
Key Observations
Substituent Effects: The 5-methyl group in the target compound enhances lipophilicity and metabolic stability compared to non-methylated analogs . Methoxy vs. Hydroxyl: The methoxy group in the target compound provides moderate electron-donating effects without the high polarity of hydroxyl, balancing solubility and membrane permeability . Positional Isomerism: Moving the methoxy from the 3- to 4-position (e.g., 2-(4-Methoxybenzoyl)-5-methylpyridine) alters electronic distribution, affecting binding to enzymes like COX-2 .
Synthetic Challenges :
- Bulky substituents (e.g., trifluoromethyl in ) reduce reaction yields (e.g., 34% for complex pyrazole derivatives ), whereas simpler groups like methoxy achieve higher yields (95% under mild conditions) .
Biological Activity :
- The 3-methoxybenzoyl group in the target compound optimizes interactions with PI3K’s hydrophobic pocket, making it superior to chloro or bromo analogs in oncology applications .
- Chlorinated analogs (e.g., 2-(3-Chlorobenzoyl)-5-methylpyridine) show higher cytotoxicity but also increased off-target risks .
Uniqueness of this compound
The compound’s distinctiveness arises from its dual substitution pattern :
- The 5-methyl group stabilizes the pyridine ring against oxidative degradation.
- The 3-methoxybenzoyl group provides a balance of electronic effects, enabling versatile interactions with biological targets (e.g., COX-2, PI3K) while maintaining synthetic feasibility .
Compared to halogenated analogs, the methoxy group reduces toxicity risks, making it a preferred scaffold in neuropharmacology and material science .
Biological Activity
2-(3-Methoxybenzoyl)-5-methylpyridine is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure:
The compound is characterized by a pyridine ring substituted with a methoxybenzoyl group and a methyl group, which contributes to its unique biological properties.
CAS Number: 1187170-69-9
Applications in Medicinal Chemistry
The compound serves as a precursor for various derivatives and has been investigated for its potential therapeutic applications:
-
Alzheimer’s Disease Treatment:
- Mechanism: It is involved in the synthesis of 2-arylbenzofuran-based molecules designed to alleviate symptoms associated with Alzheimer’s disease by interfering with pathological processes.
- Research Findings: Preclinical models have shown that these synthesized compounds can alleviate symptoms related to Alzheimer’s disease effectively.
-
COX-2 Inhibition:
- Mechanism: The compound is utilized to create indolizine derivatives that selectively inhibit COX-2, an enzyme associated with inflammation.
- Research Findings: Some derivatives demonstrated IC50 values in the micromolar range, showing promising anti-inflammatory effects comparable to established drugs like indomethacin.
-
Oncology Applications:
- Mechanism: It aids in optimizing inhibitors against phosphoinositide 3-kinase (PI3K), crucial for tumor growth and survival.
- Research Findings: The synthesis of dihydropyrrolopyrimidine inhibitors using this compound has shown significant potential in cancer therapy.
Biological Activity and Mechanisms
The biological activity of this compound can be summarized through various mechanisms:
- Antioxidant Properties: Derivatives synthesized from this compound exhibit varying degrees of antioxidant activity, which are quantified through radical scavenging assays.
- Antibacterial Activity: The synthesized derivatives also demonstrate antibacterial properties against various strains, indicating their potential as therapeutic agents against infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Alzheimer’s Treatment | Synthesis of 2-arylbenzofuran derivatives | Alleviates symptoms in preclinical models |
| COX-2 Inhibition | Formation of indolizine derivatives | IC50 values comparable to indomethacin |
| Antioxidant | Radical scavenging assays | Varying antioxidant activities |
| Antibacterial | Inhibition of bacterial growth | Effective against multiple bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
